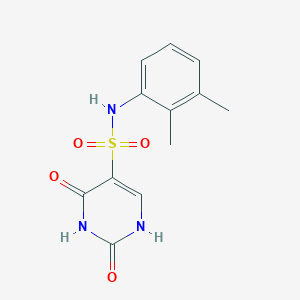

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

N-(2,3-Dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core with a hydroxyl group at position 2, a ketone at position 6, and a sulfonamide moiety at position 3.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-7-4-3-5-9(8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJXLRDVKNAUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 2,3-dimethylaniline with a suitable pyrimidine derivative under specific conditions. One common method involves the use of urea or potassium thiocyanate as reagents. The reaction is carried out in the presence of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Properties

Sulfonamide Derivatives

Sulfonamides, including the compound , exhibit a variety of pharmacological activities. They are primarily known for their antibacterial properties but have also shown efficacy in other areas such as:

- Antitumor Activity : Some sulfonamide derivatives have been investigated for their potential as anticancer agents. Research indicates that they may inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Antiviral Activity : There is emerging evidence that certain sulfonamide compounds can inhibit viral replication, suggesting potential applications in antiviral therapies .

Mechanisms of Action

The biological activity of N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be attributed to its structural features which allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic cells .

- NLRP3 Inflammasome Inhibition : Similar sulfonamide analogues have demonstrated the ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response associated with several diseases including multiple sclerosis .

Case Studies and Research Findings

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. The structural characteristics include:

- A pyrimidine ring system that is essential for its interaction with biological targets.

- Hydroxy and sulfonamide groups that enhance solubility and bioactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Aromatic vs. Aliphatic Substituents : The target compound’s 2,3-dimethylphenyl group provides moderate steric bulk compared to aliphatic chains (e.g., tert-butylsulfanyl in ), which may reduce binding affinity in certain enzymatic pockets but enhance stability against metabolic degradation.

Positional Isomerism : Analogues like alachlor demonstrate that substituent placement (e.g., 2,6-diethyl vs. 2,3-dimethyl) significantly alters bioactivity, suggesting the target compound’s 2,3-dimethyl configuration may confer unique selectivity.

Physicochemical Properties

- Solubility : The hydroxyl and sulfonamide groups in the dihydropyrimidine core enhance aqueous solubility, but the hydrophobic 2,3-dimethylphenyl group counterbalances this, likely resulting in moderate logP values (~2–3).

- Molecular Weight : At ~307 g/mol, the compound adheres to Lipinski’s rule of five, suggesting favorable oral bioavailability .

Research Tools and Validation

- Crystallographic Analysis : Programs like SHELXL and ORTEP-III are critical for resolving the compound’s 3D structure, particularly the conformation of the dihydropyrimidine ring and sulfonamide linkage.

- Structure Validation : Tools described by Spek ensure accuracy in bond lengths and angles, essential for reliable comparisons with analogues.

Biological Activity

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique pyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a sulfonamide group attached to a pyrimidine ring that is further substituted with a hydroxy group and a dimethylphenyl moiety. This structural configuration is significant as it influences the compound's biological interactions.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folic acid synthesis. By obstructing this pathway, the compound effectively inhibits bacterial growth and replication. This mechanism is similar to that of traditional sulfonamides, which have been widely used as antibacterial agents.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against various gram-positive and gram-negative bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Klebsiella pneumoniae | 14 | 32 |

These results indicate a promising antibacterial profile, particularly against common pathogens.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several species. Notably:

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Candida albicans | 18 | 16 |

| Aspergillus flavus | 20 | 8 |

These findings suggest that this compound could be developed as a dual-action antimicrobial agent.

Case Studies and Research Findings

Recent studies have delved into the broader implications of this compound's biological activities:

- Antibacterial Efficacy : A study published in MDPI highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .

- Toxicity Assessment : Safety profiles were evaluated in animal models, demonstrating that the compound had a favorable toxicity profile with no significant adverse effects at therapeutic doses .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the phenyl ring significantly affect antibacterial potency. Compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.